molecular formula C17H9F6N5O2 B10948685 2-[5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-[4-(difluoromethoxy)phenyl]-1,3,4-oxadiazole

2-[5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-[4-(difluoromethoxy)phenyl]-1,3,4-oxadiazole

Cat. No.: B10948685
M. Wt: 429.28 g/mol
InChI Key: MYOAWEPBJBBKJM-UHFFFAOYSA-N
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Description

2-[5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-[4-(difluoromethoxy)phenyl]-1,3,4-oxadiazole is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, material science, and agrochemicals. The presence of difluoromethyl groups and the oxadiazole ring in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-[4-(difluoromethoxy)phenyl]-1,3,4-oxadiazole typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds containing difluoromethyl groups. The reaction is carried out in the presence of acetic acid or trifluoroacetic acid, which facilitates the formation of the pyrazolo[1,5-a]pyrimidine core

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-[4-(difluoromethoxy)phenyl]-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-[4-(difluoromethoxy)phenyl]-1,3,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-[4-(difluoromethoxy)phenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The presence of difluoromethyl groups enhances its binding affinity to receptors and enzymes, leading to its biological effects. The compound may inhibit specific enzymes or receptors, thereby exerting its antiviral, antibacterial, or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-[4-(difluoromethoxy)phenyl]-1,3,4-oxadiazole is unique due to the presence of both difluoromethyl groups and the oxadiazole ring, which contribute to its distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced biological activity and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H9F6N5O2

Molecular Weight

429.28 g/mol

IUPAC Name

2-[5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-[4-(difluoromethoxy)phenyl]-1,3,4-oxadiazole

InChI

InChI=1S/C17H9F6N5O2/c18-13(19)9-5-11(14(20)21)28-12(24-9)6-10(27-28)16-26-25-15(30-16)7-1-3-8(4-2-7)29-17(22)23/h1-6,13-14,17H

InChI Key

MYOAWEPBJBBKJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)C3=NN4C(=CC(=NC4=C3)C(F)F)C(F)F)OC(F)F

Origin of Product

United States

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